
3,4,4,5-tetramethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,4,5-tetramethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as TAK-242, is a small molecule inhibitor of Toll-like receptor 4 (TLR4) signaling. TLR4 is a key component of the innate immune system, which plays a critical role in the recognition and response to microbial pathogens. TAK-242 has been shown to have potential therapeutic applications in a variety of diseases, including sepsis, inflammatory bowel disease, and cancer.
作用機序
3,4,4,5-tetramethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol works by inhibiting the signaling pathway of TLR4, which is a key component of the innate immune system. TLR4 is activated by the binding of bacterial lipopolysaccharides (LPS), which triggers a signaling cascade that leads to the production of pro-inflammatory cytokines. This compound blocks this signaling pathway by binding to an intracellular domain of TLR4, preventing the recruitment of downstream signaling molecules.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in preclinical studies. In sepsis models, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and improve survival rates. In inflammatory bowel disease models, this compound has been shown to reduce inflammation and improve disease symptoms. In cancer models, this compound has been shown to inhibit tumor growth and metastasis.
実験室実験の利点と制限
One advantage of 3,4,4,5-tetramethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol is its specificity for TLR4 signaling, which allows for targeted inhibition of this pathway. Additionally, this compound has been shown to have low toxicity in preclinical studies. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in some applications.
将来の方向性
There are several potential future directions for research on 3,4,4,5-tetramethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol. One area of interest is the development of more potent and long-lasting analogs of this compound. Additionally, there is interest in exploring the potential of this compound in combination with other therapies, such as antibiotics or chemotherapy. Finally, there is interest in exploring the potential of this compound in other disease models, such as autoimmune diseases or neurodegenerative diseases.
合成法
3,4,4,5-tetramethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol can be synthesized using a multi-step process, involving the reaction of 3,4,4,5-tetramethyl-1H-pyrazole-5-carboxylic acid with 3-pyridinecarboxaldehyde, followed by reduction and acylation steps. The synthesis method has been described in detail in several research articles.
科学的研究の応用
3,4,4,5-tetramethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied in preclinical and clinical studies, and has shown promising results in a variety of disease models. In sepsis models, this compound has been shown to improve survival rates and reduce inflammation. In inflammatory bowel disease models, this compound has been shown to reduce inflammation and improve disease symptoms. In cancer models, this compound has been shown to inhibit tumor growth and metastasis.
特性
IUPAC Name |
(5-hydroxy-3,4,4,5-tetramethylpyrazol-1-yl)-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-9-12(2,3)13(4,18)16(15-9)11(17)10-6-5-7-14-8-10/h5-8,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQWZRLDIZCVPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1(C)C)(C)O)C(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-methyl-N-[2-(trifluoromethyl)phenyl]pentanamide](/img/structure/B5070470.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-3-methylbenzamide](/img/structure/B5070478.png)
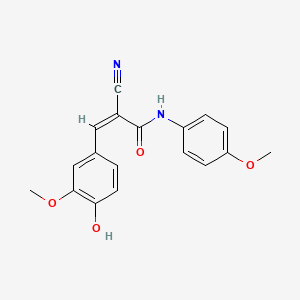
![2-[4-(allyloxy)-3-bromophenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5070494.png)
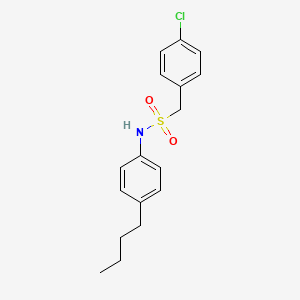
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B5070506.png)
![3-[3-(3-bromophenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5070507.png)
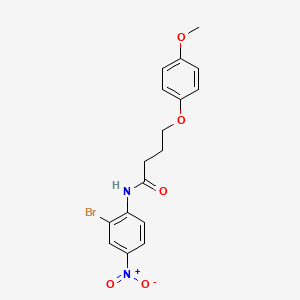
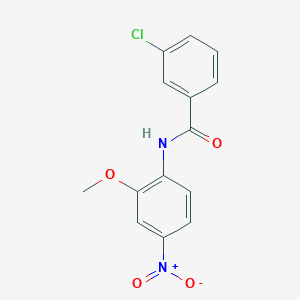
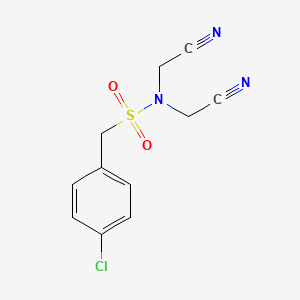


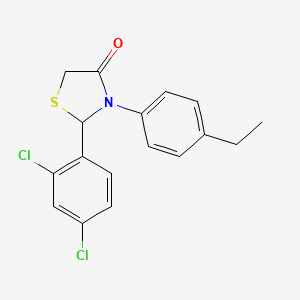
![2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5070569.png)
